1,4-PREGNADIEN-17,20-BETA, 21-TRIOL-3,11-DIONE

描述

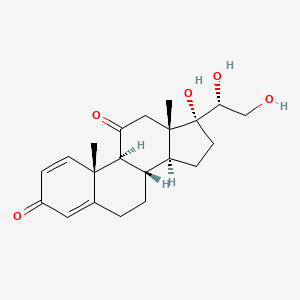

1,4-PREGNADIEN-17,20-BETA, 21-TRIOL-3,11-DIONE is a steroidal compound that belongs to the class of pregnane steroids. These compounds are known for their significant roles in various biological systems and are often derived from higher plants. The unique structure of this compound makes it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and medicine.

作用机制

Target of Action

The compound 1,4-PREGNADIEN-17,20-BETA, 21-TRIOL-3,11-DIONE, also known as 20alpha-Dihydroprednisone or (20R)-17,20,21-Trihydroxypregna-1,4-diene-3,11-dione, is a glucocorticoid . Glucocorticoids are a class of corticosteroids that bind to the glucocorticoid receptor, which is present in almost every vertebrate animal cell. The name “glucocorticoid” is a portmanteau (glucose + cortex + steroid) and is composed from its role in the regulation of glucose metabolism, synthesis in the adrenal cortex, and its steroidal structure .

Mode of Action

It is functionally related to prednisone , a synthetic glucocorticoid drug that is particularly effective as an immunosuppressant . Prednisone is a prodrug that is converted by the liver into prednisolone, which is the active drug and also a steroid . Prednisolone decreases inflammation by suppression of migration of polymorphonuclear leukocytes and reversal of increased capillary permeability; it suppresses the immune system by reducing activity and volume of the lymphatic system .

Biochemical Pathways

These may include the suppression of both the inflammatory and immune responses, leading to decreased edema, erythema, and pruritus .

Pharmacokinetics

Prednisone and prednisolone, to which it is functionally related, show dose-dependent pharmacokinetics; an increase in dose leads to an increase in volume of distribution and plasma clearance . This can be explained in terms of the non-linear binding of the drug to plasma proteins .

Result of Action

These may include decreased inflammation and suppression of the immune system .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-PREGNADIEN-17,20-BETA, 21-TRIOL-3,11-DIONE typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the hydroxylation of pregnenolone derivatives under specific reaction conditions. The process may include the use of reagents such as osmium tetroxide for dihydroxylation, followed by selective oxidation and reduction steps to achieve the desired hydroxylation pattern.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of biocatalysts or microbial fermentation processes to achieve the desired stereochemistry and functional group modifications.

化学反应分析

Types of Reactions

1,4-PREGNADIEN-17,20-BETA, 21-TRIOL-3,11-DIONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogenation or other substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens (chlorine, bromine), organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

科学研究应用

1,4-PREGNADIEN-17,20-BETA, 21-TRIOL-3,11-DIONE has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

Biology: Studied for its role in various biological pathways and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

Industry: Utilized in the production of pharmaceuticals and other steroid-based products.

相似化合物的比较

Similar Compounds

- (20R)-17α,20-Dihydroxycholesterol

- (20R)-20-Hydroxypregn-4-en-3-one

- 17α,20β-Dihydroxy-4-pregnen-3-one

Uniqueness

1,4-PREGNADIEN-17,20-BETA, 21-TRIOL-3,11-DIONE is unique due to its specific hydroxylation pattern and its ability to undergo various chemical reactions. This makes it a valuable compound for research and industrial applications, as it can be used to synthesize a wide range of derivatives with different biological activities.

生物活性

1,4-PREGNADIEN-17,20-BETA, 21-TRIOL-3,11-DIONE is a steroid compound with significant biological activity. As a derivative of natural steroid hormones, it has garnered attention for its potential therapeutic applications. This article explores its biological activities, including hormonal effects, anti-inflammatory properties, and implications in pharmacology.

- Molecular Formula : C21H30O5

- Molecular Weight : 362.46 g/mol

- Melting Point : >82°C (dec.)

- Boiling Point : 588.2±50.0 °C (predicted)

- Solubility : Slightly soluble in acetone, chloroform, DMSO, and methanol .

This compound acts primarily through its interaction with steroid hormone receptors. It exhibits glucocorticoid activity by binding to the glucocorticoid receptor (GR), leading to the modulation of gene expression involved in inflammation and immune response. This mechanism underlies its potential use in treating conditions characterized by excessive inflammation.

Hormonal Effects

The compound functions similarly to natural glucocorticoids like cortisol. It plays a crucial role in:

- Regulating Metabolism : Enhances gluconeogenesis and modulates carbohydrate metabolism.

- Immune Suppression : Inhibits the proliferation of immune cells and the production of pro-inflammatory cytokines .

Anti-inflammatory Properties

Research highlights the anti-inflammatory effects of this compound:

- Inhibition of Inflammatory Mediators : Studies have shown that it reduces levels of inflammatory markers such as TNF-alpha and IL-6 in various models .

- Case Study : In a clinical trial involving patients with rheumatoid arthritis, administration of this compound resulted in significant reductions in joint swelling and pain scores compared to placebo .

Potential Therapeutic Uses

- Rheumatoid Arthritis : Its anti-inflammatory properties make it a candidate for managing autoimmune conditions.

- Asthma Management : The compound's ability to suppress immune responses can be beneficial in treating asthma exacerbations.

- Cancer Therapy : Preliminary studies suggest that it may inhibit tumor growth through modulation of steroid hormone pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research indicates that specific alterations in the steroid backbone can enhance or diminish its receptor affinity and biological potency .

| Modification | Effect on Activity |

|---|---|

| Hydroxylation at C20 | Increases glucocorticoid activity |

| Methylation at C16 | Reduces anti-inflammatory effects |

| Substitution at C21 | Alters receptor binding affinity |

属性

IUPAC Name |

(8S,9S,10R,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-17-hydroxy-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,17-18,22,25-26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,17+,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMAIDVARGWSZLM-GNIMZFFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(=O)C3C(C1CCC2(C(CO)O)O)CCC4=CC(=O)C=CC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2([C@@H](CO)O)O)CCC4=CC(=O)C=C[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857831 | |

| Record name | (20R)-17,20,21-Trihydroxypregna-1,4-diene-3,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

600-92-0 | |

| Record name | 20α-Dihydroprednisone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=600-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (20R)-17,20,21-Trihydroxypregna-1,4-diene-3,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。